molecular formula C15H12F2N2O B2440174 N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide CAS No. 2094444-71-8

N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide

Cat. No.: B2440174
CAS No.: 2094444-71-8
M. Wt: 274.271
InChI Key: PQAJBMPEIUMGJF-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a pyridinyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-difluorobenzaldehyde with 4-pyridylmethanol in the presence of a base such as potassium carbonate to form the intermediate 2,5-difluorophenyl(4-pyridyl)methanol.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and difluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide: Similar structure but with different fluorine substitution pattern.

    N-[(2,5-dichlorophenyl)(pyridin-4-yl)methyl]prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)-pyridin-4-ylmethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O/c1-2-14(20)19-15(10-5-7-18-8-6-10)12-9-11(16)3-4-13(12)17/h2-9,15H,1H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJBMPEIUMGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=NC=C1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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